Cas no 6186-98-7 ((Z)-11-Octadecenyl Acetate)
(Z)-11-Octadecenyl Acetate Chemical and Physical Properties
Names and Identifiers
-
- 11-Octadecen-1-ol, acetate, (11Z)-
- 11-cis Vaccenyl Acetate
- (Z)-11-octadecen-1-yl acetate
- (Z)-11-octadecenyl acetate
- (Z)-11-Octadecenyl-acetat
- 1-(Acetyloxy)-3-nonanone
- 1-acetoxy-3-nonanone
- 1-Acetoxy-nonan-3-on
- 1-acetoxy-nonan-3-one
- 1-acetoxyoctadec (Z) 11-ene
- 1-Hydroxy-3-nonanone acetate
- 3-Nonanon-1-yl acetate
- 3-Nonanone, 1-(acetyloxy)-
- 3-Nonanone, 1-hydroxy, acetate
- 3-Nonanone, 1-hydroxy-, acetate
- 3-Oxononanyl acetate
- cis-Vaccenyl-acetat
- Methylol methyl hexyl ketone acetate
- 11-cis-Vaccenyl acetate
- 6186-98-7
- Z-11-Octadecen-1-ol acetate
- LMFA07010387
- [(Z)-octadec-11-enyl] acetate
- HMS3650F07
- AKOS027288929
- CHEBI:46274
- Vaccenyl acetate
- 11-Octadecen-1-ol, 1-acetate, (11Z)-
- (Z)-OCTADEC-11-ENYL ACETATE
- (11Z)-octadec-11-en-1-yl acetate
- (Z)-11-Octadecen-1-ol acetate
- QSZKEDWVAOAFQY-HJWRWDBZSA-N
- CS-0101985
- cis-vaccenyl acetate
- 11Z-Octadecenyl acetate
- SCHEMBL1302527
- acetyl (11Z)-octadec-11-enoate
- (11Z)-11-Octadecenyl acetate #
- DTXSID401028467
- SR-01000946336-1
- UNII-49M29ZH9TS
- Q6584358
- Vaccenyl acetate, 11-cis-
- 49M29ZH9TS
- HY-128900
- SR-01000946336
- 11-Octadecen-1-ol, acetate, (Z)-
- PD019604
- (11Z)-11-Octadecen-1-yl acetate
- (Z)-11-Vaccenyl acetate
- TS-07659
- (Z)-11-Octadecenyl Acetate
-
- Inchi: 1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8-
- InChI Key: QSZKEDWVAOAFQY-HJWRWDBZSA-N
- SMILES: O(C(C)=O)CCCCCCCCCC/C=C\CCCCCC
Computed Properties
- Exact Mass: 310.28734
- Monoisotopic Mass: 310.287180451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 17
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
(Z)-11-Octadecenyl Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 43-1812-9-100mg |
11(Z)-Vaccenyl acetate |
6186-98-7 | >99% | 100mg |
€81.00 | 2025-03-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65702-5mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 5mg |
¥272.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65702-10mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 10mg |
¥513.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65702-50mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 50mg |
¥2031.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65702-100mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 100mg |
¥3428.00 | 2023-09-08 | |
| TRC | O235920-1mg |
(Z)-11-Octadecenyl Acetate |
6186-98-7 | 1mg |
$92.00 | 2023-05-17 | ||
| TRC | O235920-5mg |
(Z)-11-Octadecenyl Acetate |
6186-98-7 | 5mg |
$305.00 | 2023-05-17 | ||
| TRC | O235920-10mg |
(Z)-11-Octadecenyl Acetate |
6186-98-7 | 10mg |
$523.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y1244931-5mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 5mg |
$125 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1244931-10mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 10mg |
$170 | 2025-02-20 |
(Z)-11-Octadecenyl Acetate Related Literature
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (Z)-11-Octadecenyl Acetate
Chemical Profile of 11-Octadecen-1-ol, acetate, (11Z) (CAS No: 6186-98-7)
11-Octadecen-1-ol, acetate, (11Z), identified by the Chemical Abstracts Service Number (CAS No) 6186-98-7, is a significant compound in the realm of organic chemistry and biochemical applications. This ester derivative is characterized by its unique molecular structure, which includes a long hydrocarbon chain with a double bond at the 11th carbon position, contributing to its distinct chemical properties and potential biological activities.
The compound belongs to the class of unsaturated fatty acid esters, specifically derived from 11-octadecenoic acid. The presence of the (11Z) configuration indicates the geometric arrangement of the double bond, which plays a crucial role in its reactivity and interaction with biological systems. This geometric specificity is often a critical factor in determining the efficacy and selectivity of compounds used in pharmaceutical and cosmetic formulations.
In recent years, there has been growing interest in unsaturated fatty acid derivatives due to their versatile applications in drug development and industrial processes. The long hydrocarbon chain of 11-octadecen-1-ol, acetate, (11Z) provides a favorable lipophilic environment, making it an attractive candidate for use in lipid-based drug delivery systems. These systems are designed to enhance the bioavailability and targeted delivery of therapeutic agents, particularly in oncology and anti-inflammatory treatments.
One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing more complex molecules. The unsaturated backbone allows for further functionalization through various chemical reactions, such as hydroformylation or hydrogenation, which can tailor the properties of the compound for specific applications. For instance, researchers have explored its use in creating novel surfactants and emulsifiers that could improve the stability and solubility of active pharmaceutical ingredients (APIs).
The biological activity of 11-octadecen-1-ol, acetate, (11Z) has also been investigated in several preclinical studies. Its structural similarity to naturally occurring fatty acids suggests potential interactions with cellular receptors and enzymes. Notably, studies have hinted at its possible role in modulating lipid metabolism and signaling pathways associated with inflammation and immune response. While these findings are preliminary, they underscore the compound's significance as a lead molecule for further pharmacological exploration.
Industrial applications of this compound are equally diverse. In cosmetics, esters derived from unsaturated fatty acids are valued for their moisturizing and stabilizing properties. The acetate form of 11-octadecen-1-ol can be incorporated into skincare formulations to enhance product texture and performance. Additionally, its chemical stability makes it suitable for use as an intermediate in producing specialty chemicals used in fragrances and flavorings.
The synthesis of 11-octadecen-1-ol, acetate, (11Z) typically involves the esterification of 11-octadecenoic acid with acetic anhydride or acetyl chloride under controlled conditions. The stereochemistry must be carefully maintained to ensure the correct (11Z) configuration is achieved. Advances in catalytic methods have improved the efficiency and yield of this process, making it more feasible for large-scale production.
In conclusion, 11-Octadecen-1-ol, acetate, (11Z) (CAS No: 6186-98-7) is a multifaceted compound with broad applications in pharmaceuticals, cosmetics, and industrial chemistry. Its unique structural features and biological potential make it a valuable asset for researchers and manufacturers alike. As our understanding of lipid-based therapies continues to evolve, compounds like this are likely to play an increasingly important role in developing innovative solutions for health and industrial challenges.
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